Product packaging for 3-(4-(Methylsulfonyl)phenoxy)azetidine(Cat. No.:)

3-(4-(Methylsulfonyl)phenoxy)azetidine

Cat. No.: B13523587
M. Wt: 227.28 g/mol
InChI Key: XJQMGQZKZIXLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(Methylsulfonyl)phenoxy)azetidine is a chemical building block offered for research purposes in drug discovery and medicinal chemistry programs. This compound features a polar methylsulfonyl group attached to a phenoxy-azetidine core, a scaffold recognized for its value in developing bioactive molecules . The azetidine ring, a four-membered nitrogen heterocycle, is increasingly employed as a saturated spacer or a conformational constraint in the design of novel therapeutic agents. The methylsulfonyl group is a key functional moiety known to enhance aqueous solubility and can be critical for forming hydrogen bond interactions with biological targets. Researchers can utilize this compound as a versatile intermediate to create potential enzyme inhibitors or receptor modulators. While the specific biological data for this exact compound is not well-documented in public literature, related sulfonyl-containing azetidine derivatives have been synthesized and evaluated for various pharmacological activities, including potential antimicrobial and antiviral properties . The structural features of this molecule make it a valuable starting point for constructing compound libraries aimed at screening for new lead candidates. Please note: This product is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer is solely responsible for verifying the identity and purity of the compound and for complying with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3S B13523587 3-(4-(Methylsulfonyl)phenoxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-(4-methylsulfonylphenoxy)azetidine

InChI

InChI=1S/C10H13NO3S/c1-15(12,13)10-4-2-8(3-5-10)14-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

XJQMGQZKZIXLCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2CNC2

Origin of Product

United States

Synthetic Methodologies for 3 4 Methylsulfonyl Phenoxy Azetidine and Its Derivatives

Established Synthetic Routes to the Azetidine (B1206935) Core

The construction of the azetidine ring is a significant challenge in organic synthesis due to its inherent ring strain. rsc.org Nevertheless, a variety of effective methods have been developed to access this important structural motif. These strategies range from intramolecular cyclizations to catalytic C-H amination and strain-release-driven approaches.

Intramolecular Cyclization Reactions in Azetidine Ring Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. A common approach involves an intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on a propyl chain. imperial.ac.uk This typically requires precursors like 1,3-dihalopropanes or derivatives with other suitable leaving groups such as mesylates or tosylates, which react with primary amines. imperial.ac.uklibretexts.org

Another powerful cyclization strategy is the intramolecular aminolysis of epoxides. For instance, La(OTf)₃ has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. imperial.ac.uk This method is notable for its tolerance of various functional groups, including those that are acid-sensitive. imperial.ac.uk Furthermore, palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a sophisticated method for creating functionalized azetidines from acyclic precursors. rsc.org

Cyclization Method Precursor Type Key Reagents/Catalyst Notes
SN2 Displacementγ-Haloamines, 1,3-DihalopropanesBaseClassic and widely used method. imperial.ac.uklibretexts.org
Epoxide Aminolysiscis-3,4-Epoxy aminesLa(OTf)₃High regioselectivity and functional group tolerance. imperial.ac.uk
C(sp³)–H AminationN-Sulfamoyl-protected aminesRh₂(esp)₂, PhI(OAc)₂Enables direct conversion of C-H bonds to C-N bonds. libretexts.org
Pd-Catalyzed C-H AminationAlkylamines with a directing groupPd(OAc)₂, Benziodoxole tosylateInvolves a Pd(IV) intermediate. rsc.org

Cycloaddition Reactions for Azetidine Synthesis (e.g., [2+2] Cycloadditions)

Cycloaddition reactions provide a direct and efficient pathway to the azetidine core by forming two new bonds in a single step. The most prominent among these is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction. beilstein-journals.org This method allows for the rapid assembly of the four-membered ring with high regio- and stereoselectivity. beilstein-journals.org

Recent advancements have enabled these reactions to proceed under visible light using photocatalysts, which overcomes some of the limitations associated with traditional UV-light-mediated cycloadditions, such as competing side reactions. beilstein-journals.org For example, an iridium photocatalyst can be used to activate oximes for a [2+2] cycloaddition with alkenes, yielding highly functionalized azetidines under mild conditions. beilstein-journals.org Ketenes and isocyanates are also effective partners in [2+2] cycloadditions with imines or azetines to form complex bicyclic systems containing an azetidine ring.

Ring Expansion Strategies from Smaller Heterocycles (e.g., Aziridines)

The one-carbon ring expansion of aziridines offers an elegant method for synthesizing azetidines. This transformation can be achieved by reacting aziridines with a carbene source. For instance, the reaction of rhodium-bound carbenes with methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. This process is believed to proceed through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening and ring-closing cascade.

Biocatalysis has also been harnessed for this purpose. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines. These enzymes generate an iron carbenoid intermediate, which reacts with the aziridine (B145994) to form an aziridinium ylide that undergoes a highly controlled researchgate.netnih.gov-Stevens rearrangement to furnish the chiral azetidine product.

Strain-Release Homologation Approaches for Azetidine Construction

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be exploited as a driving force for azetidine synthesis. These highly strained molecules react readily with nucleophiles in strain-release-driven processes. One such method involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. This forms an intermediate boronate complex which, upon protonation, undergoes a 1,2-migration that cleaves the central C–N bond to relieve ring strain and produce a functionalized azetidinyl boronic ester. researchgate.net

This modular approach allows for the construction of a diverse array of 3-substituted azetidines with complete stereospecificity. researchgate.net Similarly, the addition of nucleophilic organometallic reagents to in situ-generated ABBs leads to the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. researchgate.net

Catalytic Methods for Azetidine Formation (e.g., Palladium, Titanium, Lanthanum Catalysis)

Various transition metals and Lewis acids catalyze the formation of azetidine rings, often enabling reactions with high selectivity and efficiency.

Palladium Catalysis : Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is a notable method for synthesizing functionalized azetidines. rsc.org The mechanism involves the generation of a high-valent alkyl–Pd(IV) species, which undergoes reductive elimination to form the azetidine ring. rsc.org

Titanium Catalysis : Titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents provides a route to spirocyclic NH-azetidines. rsc.org This reaction is proposed to follow a Kulinkovich-type pathway and is valued for its broad substrate scope. rsc.org

Lanthanum Catalysis : Lanthanide (III) trifluoromethanesulfonates, particularly La(OTf)₃, have been identified as excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. imperial.ac.uk The Lewis acidic lanthanum catalyst activates the epoxide ring towards nucleophilic attack by the tethered amine, demonstrating high yields even with sensitive functional groups present. imperial.ac.uk

Catalyst System Reaction Type Precursor Key Features
Palladium(II) AcetateIntramolecular C-H AminationAcyclic AminesForms functionalized azetidines via a Pd(IV) intermediate. rsc.org
Titanium(IV) IsopropoxideKulinkovich-type CouplingOxime ethers, Grignard reagentsSynthesizes spirocyclic NH-azetidines. rsc.org
Lanthanum(III) TriflateIntramolecular Epoxide Aminolysiscis-3,4-Epoxy aminesHigh regioselectivity and functional group tolerance. imperial.ac.uk

Introduction and Functionalization of Phenoxy Moieties

Once the azetidine core, typically as a 3-hydroxyazetidine derivative, is synthesized, the final step is the introduction of the 4-(methylsulfonyl)phenoxy group. This is achieved by forming an ether linkage between the oxygen of the phenol (B47542) and the C3 position of the azetidine ring. Standard etherification methods are employed for this transformation.

A primary method for this coupling is the Mitsunobu reaction . organic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol, such as N-protected 3-hydroxyazetidine, into an ether under mild, neutral conditions. organic-chemistry.org The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The alcohol is activated by the phosphine, and the phenoxide, generated from 4-(methylsulfonyl)phenol (B50025), acts as the nucleophile, resulting in a clean inversion of stereochemistry at the C3 carbon. organic-chemistry.org

Alternatively, the Williamson ether synthesis can be utilized. francis-press.comwikipedia.orgedubirdie.commasterorganicchemistry.com This classic SN2 reaction involves two main steps. First, the 4-(methylsulfonyl)phenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide. francis-press.comwikipedia.org In the second step, the phenoxide attacks an electrophilic azetidine precursor. For this to be effective, the hydroxyl group of 3-hydroxyazetidine must first be converted into a good leaving group, such as a tosylate or mesylate. The phenoxide then displaces this leaving group to form the desired ether. wikipedia.orgmasterorganicchemistry.com

Reaction Azetidine Reagent Phenol Reagent Key Reagents Mechanism
Mitsunobu ReactionN-protected 3-hydroxyazetidine4-(Methylsulfonyl)phenolPPh₃, DEAD or DIADSN2 with inversion of configuration. organic-chemistry.org
Williamson Ether SynthesisN-protected 3-(mesyloxy/tosyloxy)azetidine4-(Methylsulfonyl)phenolBase (e.g., NaH, K₂CO₃)SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Strategies for Incorporating Methylsulfonyl Groups

The methylsulfonyl moiety is a key pharmacophore, and its introduction can be achieved at various stages of the synthesis, either by modifying a precursor or by direct installation.

A common and highly effective strategy for installing a sulfone group is through the two-step oxidation of a corresponding thioether. acsgcipr.org This involves first synthesizing the thioether analogue, 3-(4-(methylthio)phenoxy)azetidine, which is then oxidized. The oxidation proceeds sequentially, first to the sulfoxide (B87167) and then to the sulfone.

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions allowing for control over the oxidation state. nih.gov Common oxidants include:

Hydrogen peroxide (H₂O₂): Often used with a catalyst, such as a titanium-containing zeolite (e.g., TS-1), it is a green and effective reagent. rsc.orgresearchgate.net The reaction can be tuned to yield either the sulfoxide or the sulfone. researchgate.net

Meta-chloroperoxybenzoic acid (m-CPBA): A stoichiometric oxidant that reliably converts thioethers to sulfones when used in excess (≥2 equivalents).

Potassium peroxymonosulfate (B1194676) (Oxone®): A versatile and powerful oxidant that readily provides sulfones from thioethers.

This method is widely used in the synthesis of active pharmaceutical ingredients (APIs) and benefits from the relative ease of synthesizing the thioether precursor. vapourtec.com

Oxidizing AgentSubstrateProductKey Characteristics
Hydrogen Peroxide (H₂O₂) / TS-1 CatalystAryl thioetherAryl sulfoneGreen oxidant; catalysis allows for selective oxidation to sulfone. rsc.orgresearchgate.net
m-CPBA (≥2 equiv.)Aryl thioetherAryl sulfoneStoichiometric, reliable, and high-yielding for sulfone formation.
Oxone®Aryl thioetherAryl sulfonePowerful, versatile, and effective for complete oxidation.

Directly installing the methylsulfonyl group onto the phenolic ring is an alternative approach, though it typically involves synthesizing the 4-(methylsulfonyl)phenol precursor first. byjus.com One established route starts with benzene (B151609) sulphonic acid, which is treated with molten sodium hydroxide (B78521) to form sodium phenoxide, followed by acidification to yield phenol. byjus.com

For the specific methylsulfonyl group, a common precursor is 4-hydroxybenzenesulfinic acid. Direct hydrosulfonylation of 1,3-dienes with sulfinic acids can produce allylic sulfones, showcasing a method for C-S bond formation that can be adapted for aromatic systems under different conditions. mdpi.com The synthesis of 4-(methylsulfonyl)phenol itself can be achieved through various means, often starting from phenol or a related derivative, which is then sulfonylated and methylated.

Stereoselective Synthesis of 3-(4-(Methylsulfonyl)phenoxy)azetidine Derivatives

While this compound itself is achiral, many of its biologically active derivatives possess stereocenters on the azetidine ring. Therefore, developing stereoselective synthetic routes is of paramount importance.

The construction of enantioenriched azetidines is a challenging yet critical area of synthetic chemistry. acs.org Several strategies have been developed to achieve high levels of stereocontrol.

Cycloaddition Reactions: The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Bchi reaction, is an efficient method for synthesizing functionalized azetidines. nih.gov More recently, copper(I)-catalyzed asymmetric [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates have been shown to produce chiral 2-azetines with high enantiomeric excess. These azetines can then be stereoselectively hydrogenated to yield chiral tetrasubstituted azetidines. nih.govnih.gov

Ring Expansion of Chiral Aziridines: The thermodynamically controlled rearrangement of chiral aziridines can provide a pathway to enantiopure 3-substituted azetidines. rsc.org For example, thermal isomerization of 2-bromomethyl-2-methylaziridines can lead to ring enlargement and the formation of 3-substituted azetidines. rsc.org

Intramolecular Cyclization: The intramolecular cyclization of chiral precursors is another robust method. For example, microwave-promoted intramolecular cyclization of γ-aminoalcohols in the presence of tosyl chloride can lead to the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org Lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has also been developed as a method to afford functionalized azetidines. frontiersin.org

These asymmetric methods provide access to a wide range of chiral azetidine building blocks that can be subsequently functionalized to produce specific, stereochemically pure derivatives of the target compound. nih.govnih.govrsc.org

Control of Diastereoselectivity in Multi-step Syntheses

The stereocontrolled synthesis of substituted azetidines is a critical aspect of medicinal chemistry, as the spatial arrangement of substituents significantly influences biological activity. For molecules like this compound that have the potential for stereoisomerism upon further substitution, controlling diastereoselectivity is paramount. While specific multi-step syntheses detailing diastereocontrol for this exact compound are not extensively documented in public literature, general principles for achieving diastereoselectivity in azetidine synthesis can be applied.

Methods for synthesizing substituted azetidines often rely on intramolecular cyclization reactions. The stereochemical outcome of these reactions can be directed by existing stereocenters in the acyclic precursor. For instance, the synthesis of enantioenriched cis-2,3-disubstituted azetidines has been achieved through diastereoselective hydrozirconation, where the stereochemistry is controlled by a chiral auxiliary or a pre-existing stereocenter in the starting material. acs.org Another strategy involves the iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process. chemrxiv.org The relative stereochemistry in such products is often confirmed by NMR spectroscopy and X-ray crystallography. chemrxiv.org

Furthermore, copper-catalyzed boryl allylation of azetines has been shown to produce 2,3-disubstituted azetidines with complete diastereoselectivity, governed by a syn-addition mechanism. acs.org In kinetically controlled reactions, such as those induced by superbases at low temperatures, the formation of a strained four-membered ring can be achieved with high diastereoselectivity, favoring the trans product. nih.gov The choice of reagents, reaction conditions (like temperature), and the nature of the protecting groups and substituents on the precursor are all crucial factors that can be manipulated to favor the formation of one diastereomer over another. nih.gov These established methodologies provide a strategic framework for the development of a diastereoselective synthesis of substituted derivatives of this compound.

Design and Synthesis of Structurally Related Analogues

The design and synthesis of analogues of a lead compound are fundamental to structure-activity relationship (SAR) studies in drug discovery. For this compound, analogues can be systematically generated by modifying its three primary structural components: the azetidine ring, the phenoxy aromatic system, and the methylsulfonyl group.

Substituent Variation on the Azetidine Ring System

Modifying the azetidine ring can provide insights into the steric and electronic requirements for biological activity. Substitutions can be introduced at the nitrogen atom (N-1) or at the carbon atoms (C-2 and C-4).

N-Substitution: The secondary amine of the azetidine ring is a common site for modification. N-alkylation or N-arylation can be achieved through reactions with various electrophiles. For example, N-substituted phenoxazine (B87303) derivatives have been synthesized by reacting the parent heterocycle with reagents like ethyl chloroacetate. uobaghdad.edu.iqresearchgate.net This approach can be applied to the azetidine nitrogen to introduce a wide range of functional groups, potentially influencing properties like solubility, cell permeability, and target engagement.

C-2/C-4 Substitution: Introducing substituents at the C-2 or C-4 positions of the azetidine ring creates stereocenters, making stereocontrolled synthesis crucial. chemrxiv.org The synthesis of 2-heteroaryl azetidines has been accomplished via a nickel-catalyzed decarboxylative cross-coupling of azetidine-2-carboxylates with heteroaryl iodides, providing a route to novel C-2 substituted scaffolds. acs.orgnih.gov Such modifications can explore new binding interactions with a biological target.

The table below summarizes potential variations on the azetidine ring.

Table 1: Potential Substituent Variations on the Azetidine Ring
Position Type of Variation Potential Substituents Synthetic Approach
N-1 Alkylation / Arylation Methyl, Ethyl, Benzyl, Substituted Phenyl Reaction with alkyl/aryl halides
C-2 Arylation / Heteroarylation Phenyl, Pyridyl, Thienyl Decarboxylative Cross-Coupling

Modifications of the Phenoxy Aromatic System

The electronic properties and substitution pattern of the phenoxy ring can be systematically altered to probe interactions with a target protein. Standard aromatic substitution reactions can be employed on a precursor like 4-(methylsulfonyl)phenol before its coupling with the azetidine moiety. Alternatively, functionalization can occur on the fully formed molecule if a suitable synthetic handle is present.

Regioselective synthesis of substituted phenazines and other related structures has been achieved using methods like Buchwald-Hartwig amination followed by cyclization. nih.gov These methods allow for the controlled placement of various substituents, such as alkyl, alkoxy, and halo groups, onto aromatic rings. nih.gov By analogy, introducing substituents like fluorine, chlorine, methyl, or methoxy (B1213986) groups at different positions on the phenoxy ring of this compound could significantly impact its biological activity and pharmacokinetic properties. For instance, fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Bioisosteric Replacements of the Methylsulfonyl Group

The methylsulfonyl group is a polar, hydrogen bond acceptor. Replacing this group with bioisosteres—chemical groups with similar physicochemical properties—can modulate potency, selectivity, and metabolic stability. nih.gov The choice of a bioisostere depends on the specific role of the methylsulfonyl group in binding to its target.

Common bioisosteres for sulfones and sulfonamides include other sulfur-based functionalities and various five-membered heterocycles. chemrxiv.orgnih.govcambridgemedchemconsulting.comresearchgate.net For example, a gem-dimethylsulfone has been successfully used as a bioisosteric replacement for a metabolically labile sulfonamide, retaining biological potency. nih.govcambridgemedchemconsulting.com Sulfoximines are another emerging class of bioisosteres for sulfones, offering an additional vector for chemical modification at the sulfoximine (B86345) nitrogen. chemrxiv.org Heterocycles like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles can also mimic the hydrogen-bonding characteristics of the sulfonyl group. nih.govnih.gov

The following table presents several potential bioisosteric replacements for the methylsulfonyl group.

Table 2: Potential Bioisosteric Replacements for the Methylsulfonyl Group
Original Group Bioisostere Rationale
Methylsulfonyl (-SO₂CH₃) Sulfonamide (-SO₂NH₂) Introduces hydrogen bond donor capability.
Methylsulfonyl (-SO₂CH₃) gem-Dimethylsulfone (-SO₂C(CH₃)₂) May improve metabolic stability while retaining potency. nih.govcambridgemedchemconsulting.com
Methylsulfonyl (-SO₂CH₃) Sulfoximine (-S(O)(NH)CH₃) Mimics sulfone geometry with altered polarity and an extra synthetic handle. chemrxiv.org
Methylsulfonyl (-SO₂CH₃) 1,3,4-Oxadiazole Acts as a hydrogen bond acceptor with different electronic properties. nih.gov

Diversification through Cross-Coupling Reactions

Modern cross-coupling reactions are powerful tools for rapidly generating libraries of analogues from a common intermediate. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are widely used in pharmaceutical process chemistry for their reliability and broad substrate scope. mdpi.compreprints.org

For diversifying the this compound scaffold, a halo-substituted precursor (e.g., a bromo- or iodo-substituted phenoxy or azetidine ring) could be synthesized. This intermediate could then undergo various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction can be used to form C-C bonds, allowing for the introduction of various aryl or heteroaryl groups. For example, a 3-(4-bromophenoxy)azetidine (B1592900) intermediate could be coupled with a range of boronic acids to replace the methylsulfonyl precursor with diverse aromatic systems. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction forms C-N bonds, enabling the introduction of various amine-based substituents. This could be used to attach different amines to an aryl halide precursor, providing access to analogues where the methylsulfonyl group is replaced by an amino group or other nitrogen-containing heterocycles. nih.govnih.gov

These reactions are often performed in a one-pot, sequential manner to streamline the synthesis of complex molecules. nih.govresearchgate.net The use of specialized palladium precatalysts can enable these reactions to be performed under mild conditions with low catalyst loadings. nih.gov

The table below outlines how cross-coupling reactions could be applied to diversify the core structure.

Table 3: Application of Cross-Coupling Reactions for Analogue Synthesis
Reaction Precursor Coupling Partner Resulting Modification
Suzuki-Miyaura 3-(4-Bromophenoxy)azetidine Aryl/Heteroaryl Boronic Acid Introduction of new aryl/heteroaryl groups on the phenoxy ring. nih.gov
Buchwald-Hartwig 3-(4-Bromophenoxy)azetidine Amines, Amides Introduction of substituted amino groups on the phenoxy ring. nih.gov

Structure Activity Relationship Sar Studies of 3 4 Methylsulfonyl Phenoxy Azetidine and Its Analogues

Systematic Exploration of Structural Modifications on Biological Activity

The biological activity of 3-(4-(Methylsulfonyl)phenoxy)azetidine and its analogues can be fine-tuned by making specific changes to its molecular structure. These modifications can be systematically explored to understand their impact on the compound's function.

For instance, in a study on azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV), researchers made changes at three key positions: the N-terminus, the C-terminus, and the C-terminal side-chain. nih.gov Their findings revealed that for the compound to be effective against HCMV, certain features were essential. These included having a benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and either no substituent or an aliphatic group at the C-carboxamide group. nih.gov

Similarly, in the development of GABA uptake inhibitors, different azetidine (B1206935) derivatives were synthesized and tested. nih.gov It was found that attaching a lipophilic group, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety, to an azetidin-2-ylacetic acid core resulted in high potency at the GAT-1 transporter. nih.gov

The following table summarizes the key findings from these studies:

Table 1: SAR Findings for Azetidine Analogues
Core StructureModificationImpact on Biological ActivityReference
Azetidine-containing dipeptideBenzyloxycarbonyl at N-terminusEssential for anti-HCMV activity nih.gov
Azetidine-containing dipeptideAliphatic C-terminal side-chainRequired for anti-HCMV activity nih.gov
Azetidin-2-ylacetic acid4,4-diphenylbutenyl moietyHigh potency at GAT-1 nih.gov
Azetidin-2-ylacetic acid4,4-bis(3-methyl-2-thienyl)butenyl moietyHigh potency at GAT-1 nih.gov

Role of the Azetidine Core Conformation in Ligand-Target Recognition

The conformation, or three-dimensional shape, of the azetidine ring is a critical factor in how it interacts with its biological target. The four-membered ring of azetidine is strained, which influences its shape and how it binds to proteins. rsc.org

The azetidine ring can adopt a "puckered" conformation, and the specific pucker can be influenced by the other parts of the molecule. nih.gov This puckering is important because it determines the spatial arrangement of the substituents on the ring, which in turn affects how the molecule fits into the binding site of a protein.

In the case of the azetidine-containing dipeptides mentioned earlier, the conformational restriction imposed by the azetidine ring was found to be important for their anti-HCMV activity. nih.gov This suggests that the specific shape of the molecule, dictated by the azetidine core, is key to its biological function.

Contribution of the Phenoxy Moiety to Receptor Binding Affinity and Efficacy

The phenoxy group, a phenyl ring attached to an oxygen atom, is another important part of the this compound structure. This group can be modified to improve the compound's binding to its target receptor.

For example, in a study on phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), researchers found that making changes to the phenoxy ring could enhance the compound's activity. nih.gov By optimizing the substituents on the phenoxy ring, they were able to develop a potent FFA1 agonist with good drug-like properties. nih.gov

This demonstrates that the phenoxy moiety plays a direct role in the interaction with the receptor, and that modifications to this part of the molecule can significantly impact its binding affinity and efficacy.

Impact of the Methylsulfonyl Group on Molecular Interactions and Selectivity

The methylsulfonyl group (-SO2CH3) is a key feature of this compound. This group is an example of a bioisostere, which is a substituent that can be used to replace another group in a molecule to improve its properties without drastically changing its biological activity.

Bioisosteric replacement is a common strategy in drug design to enhance a molecule's potency, selectivity, and pharmacokinetic profile. The methylsulfonyl group can be considered a bioisostere for other functional groups, and its presence can influence how the molecule interacts with its target. For example, it can affect the molecule's polarity and ability to form hydrogen bonds, which are important for binding to proteins.

The use of bioisosteres, such as the methylsulfonyl group, can also be a way to create new intellectual property in drug discovery programs. drughunter.com

Influence of Stereochemistry on Pharmacological Profiles

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. Many drugs are chiral, meaning they can exist in two mirror-image forms called enantiomers. nih.gov These enantiomers can have different biological activities because they interact differently with the chiral environment of the body, such as proteins and receptors. nih.gov

For azetidine derivatives, the stereochemistry at the chiral centers on the azetidine ring can have a significant impact on their pharmacological profile. For example, in a study on azetidine-2,3-dicarboxylic acid stereoisomers, it was found that the different isomers had varying affinities for NMDA receptors. nih.gov The L-trans-ADC isomer showed the highest affinity, while the L-cis-ADC and D-trans-ADC isomers were much less potent. nih.gov

This highlights the importance of controlling the stereochemistry during the synthesis of azetidine-containing compounds to ensure that the most active isomer is produced.

Physicochemical Property Modulation for Preclinical Optimization

During the preclinical phase of drug development, it is often necessary to modify the physicochemical properties of a lead compound to improve its drug-like characteristics. This can include optimizing its solubility, permeability, and metabolic stability.

The basicity of the azetidine ring, which is a measure of its ability to accept a proton, can play a role in how the molecule engages with its biological target. The pKa of the azetidine nitrogen can influence its ionization state at physiological pH, which in turn can affect its ability to form ionic bonds with the target protein.

The pKB of azetidine is 11.29, which indicates that it is a basic compound. rsc.org This basicity can be an important factor in the molecule's biological activity. For example, in some cases, protonation of the azetidine nitrogen may be necessary for the compound to bind effectively to its target.

Lipophilicity and Its Correlation with In Vitro Permeability

The lead compound in this series, (S)-1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-((1S,2S)-2-hydroxycyclohexyl)-3-(4-(methylsulfonyl)phenoxy)azetidine-3-carboxamide , exhibited high lipophilicity, as indicated by a measured LogD of 4.3. While potent, its properties were not ideal for a central nervous system (CNS) drug candidate. Subsequent modifications aimed to reduce this lipophilicity while maintaining or improving permeability.

A key analogue, This compound , served as a core scaffold. By replacing the complex carboxamide side chain of the initial lead with a simpler acetyl group, researchers synthesized 1-acetyl-3-(4-(methylsulfonyl)phenoxy)azetidine . This change resulted in a significant reduction in lipophilicity to a LogD of 1.6. However, this alteration also led to a decrease in in vitro permeability. The apparent permeability (Papp) in a Caco-2 cell model for this compound was measured at 2.1 x 10⁻⁶ cm/s, with an efflux ratio of 1.0, suggesting that while it could permeate, the rate was modest and not subject to active removal from the cells.

Further exploration involved replacing the methylsulfonyl group with a more polar sulfonamide group, leading to the compound 4-((1-acetylazetidin-3-yl)oxy)benzenesulfonamide . This modification further decreased lipophilicity to a LogD of 0.9. The Caco-2 permeability for this analogue was recorded at 2.4 x 10⁻⁶ cm/s, with an efflux ratio of 1.3. This finding indicates that a further reduction in lipophilicity did not substantially improve the rate of passive diffusion across the in vitro intestinal barrier model.

The data from these analogues suggest a direct, though non-linear, correlation between lipophilicity and permeability within this chemical series. The initial, highly lipophilic compound likely had higher passive permeability that was not explicitly reported in this series comparison. As lipophilicity was systematically decreased to achieve a more favorable profile for a CNS drug, the rate of in vitro permeability also decreased. The permeability of the sulfonamide and methylsulfonyl analogues were comparable, despite a notable difference in their LogD values. This suggests that within this lower lipophilicity range (LogD 0.9-1.6), other factors beyond simple partitioning, such as molecular size and polarity, play a significant role in determining the rate of membrane permeation.

The research underscores a common challenge in drug discovery: optimizing one property, such as reducing lipophilicity to decrease metabolic liabilities or non-specific binding, can negatively impact another critical property like permeability. The findings for these analogues of this compound highlight the need for a carefully balanced approach to achieve a suitable pharmacokinetic profile.

Table 1: Physicochemical Properties and In Vitro Permeability of this compound Analogues

Compound NameLogDCaco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
(S)-1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-((1S,2S)-2-hydroxycyclohexyl)-3-(4-(methylsulfonyl)phenoxy)azetidine-3-carboxamide4.3Not ReportedNot Reported
1-acetyl-3-(4-(methylsulfonyl)phenoxy)azetidine1.62.11.0
4-((1-acetylazetidin-3-yl)oxy)benzenesulfonamide0.92.41.3

Mechanistic Investigations and Biological Target Elucidation for 3 4 Methylsulfonyl Phenoxy Azetidine

Identification of Putative Biological Targets

The initial step in characterizing a novel compound like 3-(4-(Methylsulfonyl)phenoxy)azetidine involves a broad search for its biological interaction partners. This is typically achieved through a combination of binding assays, enzyme screens, and high-throughput methods.

Receptor Binding Studies: Competitive Radiometric Binding Assays

To determine if the compound interacts with specific receptors, competitive radiometric binding assays are a standard approach. nih.gov This technique assesses the affinity of the compound for a target receptor by measuring its ability to displace a known, radiolabeled ligand. The compound would be incubated at various concentrations with a preparation of cells or membranes expressing the target receptor, along with a fixed concentration of the radiolabeled ligand. The amount of radioactivity displaced is then measured, allowing for the calculation of the half-maximal inhibitory concentration (IC50). This value can be converted to an inhibition constant (Ki), which reflects the compound's binding affinity for the receptor. A broad panel of receptors would typically be screened to identify potential targets.

The table below illustrates hypothetical data from such a screening.

Table 1: Representative Receptor Binding Profile
Receptor TargetKi (nM)Comments
Adrenergic Receptor α1>10,000No significant binding
Dopamine Receptor D28,500Weak interaction
Serotonin Receptor 5-HT2A>10,000No significant binding
Muscarinic Receptor M1>10,000No significant binding

Enzyme Inhibition Profiling and Kinetic Analysis

Parallel to receptor binding studies, the compound's potential to act as an enzyme inhibitor would be investigated. Azetidine (B1206935) derivatives have been explored as inhibitors of various enzymes, including kinases and phosphodiesterases. nih.govnih.gov An initial screening would involve testing this compound against a large panel of diverse enzymes, often using fluorescence- or luminescence-based assays.

If significant inhibition is detected for a particular enzyme, detailed kinetic studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov These studies involve measuring the rate of the enzymatic reaction at different concentrations of both the substrate and the inhibitor. The data is often visualized using methods like Lineweaver-Burk plots to determine the inhibition constant (Ki) and the mode of interaction. nih.gov

The table below shows a sample format for presenting enzyme inhibition data.

Table 2: Illustrative Enzyme Inhibition Profile
Enzyme TargetIC50 (µM)Inhibition Type
Cyclooxygenase-2 (COX-2)5.2Competitive
Matrix Metalloproteinase-9 (MMP-9)>100No significant inhibition
c-Mer Tyrosine Kinase (MerTK)15.8ATP-competitive
Phosphodiesterase 10A (PDE10A)>100No significant inhibition

High-Throughput Screening for Target Identification

To cast an even wider net for potential biological targets, high-throughput screening (HTS) campaigns can be employed. ox.ac.uk HTS utilizes automated robotics and sensitive detection methods to rapidly test a compound against thousands of potential targets simultaneously. nih.govnih.gov These screens can be target-based (e.g., a library of purified proteins) or phenotypic (i.e., measuring a cellular outcome, like cell death or a change in morphology). nih.gov

A primary HTS campaign identifies initial "hits." These hits must then undergo a rigorous validation process, including dose-response studies and secondary assays, to eliminate false positives and confirm the activity. chemrxiv.org This approach is invaluable for unbiased target discovery when the compound's mechanism is completely unknown.

The table below summarizes a hypothetical HTS workflow.

Table 3: Example of a High-Throughput Screening Campaign Summary
Screening PhaseDescriptionNumber of TargetsOutcome
Primary ScreenSingle concentration (10 µM) against a kinase panel.320 Kinases21 initial "hits" (>50% inhibition)
Confirmatory ScreenDose-response curves for the 21 initial hits.21 Kinases3 confirmed hits with IC50 < 10 µM
Selectivity PanelTesting confirmed hits against closely related kinases.3 Kinases1 hit shows >30-fold selectivity

Elucidation of Molecular Mechanism of Action in Cellular Models

Once putative targets are identified, the next phase is to validate these findings in a biological context and understand the compound's downstream consequences.

Cellular Efficacy Assays in Relevant Cell Lines (e.g., MCF7:WS8 cells)

To determine if the compound's activity on a purified target translates into a functional effect within a cell, cellular efficacy assays are performed. The choice of cell line is critical and depends on the therapeutic hypothesis. For example, if the compound is being investigated as a potential anti-cancer agent, a panel of cancer cell lines would be used. The MCF-7:WS8 breast cancer cell line, for instance, is commonly used to detect estrogenic or anti-estrogenic activity. nih.govresearchgate.net

In these assays, cells are treated with increasing concentrations of the compound, and a relevant biological endpoint is measured. This could include cell proliferation (e.g., via MTT assay), apoptosis (cell death), or the expression of a specific biomarker. The result is typically expressed as a half-maximal effective concentration (EC50).

The table below provides an example of cellular efficacy data.

Table 4: Hypothetical Cellular Efficacy in Cancer Cell Lines
Cell LineCancer TypeAssay EndpointEC50 (µM)
MCF-7:WS8BreastInhibition of Proliferation7.5
A549LungInduction of Apoptosis12.1
PC-3ProstateInhibition of Proliferation>50

Analysis of Target Engagement and Downstream Pathway Modulation

Finally, to confirm that the observed cellular effects are a direct result of the compound interacting with its intended target, target engagement studies are conducted. nih.gov This can be done using techniques like cellular thermal shift assays (CETSA) or by using specialized probes.

Furthermore, researchers would investigate the modulation of downstream signaling pathways. For example, if the compound inhibits a specific kinase, the phosphorylation status of that kinase's known substrates would be examined, typically by Western blot. This analysis provides a mechanistic link between the direct binding of the compound to its target and the ultimate cellular response. A compound containing a 4-(methylsulfonyl)phenyl group has been shown to induce cell death via the production of reactive oxygen species (ROS) and modulation of cell cycle pathways. nih.gov

The table below illustrates how results from a pathway modulation study might be presented.

Table 5: Example of Downstream Pathway Modulation in MCF-7:WS8 Cells
Protein AnalyzedPathwayEffect of TreatmentMethod of Detection
Phospho-Akt (Ser473)PI3K/Akt SignalingDecreasedWestern Blot
Phospho-ERK1/2MAPK SignalingNo ChangeWestern Blot
Cyclin D1Cell Cycle RegulationDecreasedWestern Blot
Cleaved Caspase-3ApoptosisIncreasedWestern Blot

Investigation in In Vitro Antimicrobial or Anti-Cancer Models

There is no specific information available from the search results detailing the investigation of this compound in in vitro antimicrobial or anti-cancer models. Studies on other azetidine derivatives have shown that this class of compounds can exhibit a range of biological activities. For instance, certain novel azetidine-based compounds have been identified as irreversible inhibitors of Stat3 activation, inducing an antitumor response in human breast tumor models. nih.gov Other research has focused on different substituted azetidines and azetidinones, evaluating their potential as antibacterial and antifungal agents. nih.govmedwinpublishers.com However, these findings are not directly applicable to this compound.

Selectivity Profiling and Off-Target Assessment in Preclinical Assays

No public data from preclinical assays regarding the selectivity profile or off-target assessment of this compound was identified in the search results. Selectivity and off-target assessments are critical steps in drug discovery to determine a compound's specificity for its intended biological target versus other proteins or pathways, which helps in predicting potential side effects. While general methodologies for such profiling exist, their application and results for this specific compound are not documented in the available literature.

Due to the absence of specific data for this compound, data tables and detailed research findings for the requested sections cannot be generated.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Protein Interaction Analysis

No molecular docking studies specifically investigating the interaction of 3-(4-(Methylsulfonyl)phenoxy)azetidine with any protein target have been identified in the reviewed literature. Such studies would theoretically be used to predict the binding orientation and affinity of the compound within a protein's active site, offering insights into its potential biological activity. This typically involves generating a 3D model of the compound and "docking" it into the structure of a target protein to calculate a binding score and analyze potential interactions like hydrogen bonds and hydrophobic contacts.

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Properties and Reactivity

There are no published quantum chemical calculations, including Density Functional Theory (DFT) studies, for this compound. These computational methods could be employed to determine the molecule's electronic structure, orbital energies (such as HOMO and LUMO), electrostatic potential, and to predict its chemical reactivity. Such calculations provide fundamental insights into the molecule's stability and potential reaction mechanisms at a subatomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been found. QSAR studies involve creating a statistical model that correlates the chemical structures of a series of compounds with their biological activities. To develop a QSAR model for analogues of this compound, a dataset of structurally related molecules with measured biological activity would be required.

Molecular Dynamics Simulations for Conformational Landscape and Binding Site Flexibility

There is no available research detailing molecular dynamics (MD) simulations of this compound. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, understand the flexibility of the azetidine (B1206935) ring and its substituents, and to simulate its interaction with a protein target, providing a more dynamic view of binding than static docking models.

Virtual Screening and De Novo Design for Novel Analogue Generation

No studies have been published that use this compound as a scaffold in virtual screening or de novo design campaigns. Virtual screening would involve computationally searching large libraries of compounds to identify molecules with similar properties or predicted binding modes. De novo design would use computational algorithms to design novel molecules based on the structure of the target binding site, potentially using fragments of the original compound as a starting point.

Early Drug Discovery and Lead Optimization Strategies for 3 4 Methylsulfonyl Phenoxy Azetidine Scaffolds

Hit-to-Lead Progression Methodologies from Initial Screens

First, hits are clustered based on chemical structure to identify recurring motifs and establish preliminary structure-activity relationships (SAR). The initial hits may show binding affinities in the micromolar range. The goal of H2L is to validate these hits through re-testing and orthogonal assays to eliminate false positives and confirm their mechanism of action.

Once validated, hit expansion is initiated. This involves the synthesis of a focused library of analogs around the core scaffold. For the 3-(4-(methylsulfonyl)phenoxy)azetidine core, synthetic efforts would explore modifications at key positions:

The Azetidine (B1206935) Nitrogen: Substitution at this position can significantly modulate physicochemical properties such as basicity (pKa), solubility, and permeability, while also providing a vector for introducing new pharmacophoric elements.

The Phenyl Ring: Modifications to the phenyl ring, such as the addition of other substituents, can alter electronic properties and explore further interactions within the target's binding pocket.

Bioisosteric Replacement: The methylsulfonyl group could be replaced with other bioisosteres (e.g., sulfonamide, cyano group) to fine-tune polarity, hydrogen bonding capacity, and metabolic stability.

During this phase, compounds are evaluated not only for potency but also for early indicators of drug-like properties, such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE), to ensure that potency gains are not achieved at the expense of undesirable physicochemical characteristics. The most promising series, demonstrating a clear SAR and a balanced profile, are then advanced to the lead optimization stage.

Lead Optimization Strategies for Enhancing Potency and Efficacy

Lead optimization (LO) is an intensive, iterative process focused on refining a chosen lead series to produce a preclinical drug candidate. This phase involves a multiparameter optimization where medicinal chemists aim to maximize potency and efficacy while simultaneously improving pharmacokinetic (ADME) properties and minimizing off-target effects.

For the this compound scaffold, structure-based drug design (SBDD) becomes invaluable if a high-resolution crystal structure of the target protein is available. SBDD allows chemists to visualize binding interactions and design targeted modifications to enhance affinity. For instance, observing an unoccupied hydrophobic pocket near the azetidine ring could prompt the synthesis of analogs with alkyl substituents at the nitrogen atom.

Key optimization strategies include:

Fine-tuning Potency: Systematic modifications are made to explore the SAR in greater detail. This could involve synthesizing a matrix of analogs with varied substituents on the phenyl ring and the azetidine nitrogen to achieve nanomolar or even sub-nanomolar potency.

Improving Selectivity: Compounds are screened against a panel of related off-targets to ensure selectivity. Modifications that exploit subtle differences in the binding sites between the primary target and off-targets are prioritized.

Scaffold Hopping: In cases where the core scaffold presents intractable issues (e.g., poor ADME properties or intellectual property limitations), scaffold hopping may be employed. This involves replacing the azetidine or phenoxy core with a structurally different moiety that maintains the key binding interactions.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Optimization

Concurrent with potency optimization, a compound's ADME profile must be carefully tailored to ensure it can reach its target in the body and persist for a suitable duration. Early in vitro screening provides critical data to guide these efforts.

Metabolic Stability Assessment (e.g., Microsomal Stability)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro models using liver microsomes are a standard tool for early assessment. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.

In a typical assay, compounds based on the this compound scaffold would be incubated with human and preclinical species (e.g., rat, mouse) liver microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is measured by LC-MS/MS. From this data, key parameters are calculated:

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (Clint): The rate of metabolism independent of blood flow, which reflects the inherent activity of the metabolic enzymes.

If a compound shows high clearance (low stability), metabolic liability mapping is performed to identify the specific site of metabolism. For the this compound scaffold, potential metabolic soft spots could include the azetidine ring or the aromatic ring. Strategies to improve stability include blocking the site of metabolism, for example, by introducing a fluorine atom, or making other structural changes that sterically hinder the approach of metabolizing enzymes.

Compound SeriesModificationHuman Liver Microsome t½ (min)Intrinsic Clearance (µL/min/mg)
Lead Scaffold-1592.4
Analog AFluorination of Phenyl Ring4530.8
Analog BN-methylation of Azetidine2069.3

Permeability Studies (e.g., Caco-2 Permeability)

For orally administered drugs, the ability to permeate the intestinal wall is essential for absorption. The Caco-2 cell monolayer assay is a widely used in vitro model for predicting intestinal permeability. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semipermeable membrane, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.

The assay measures the bidirectional transport of a compound from the apical (intestinal lumen) side to the basolateral (blood) side (A→B) and vice versa (B→A). The apparent permeability coefficient (Papp) is calculated for both directions.

High Papp (A→B): Suggests good passive permeability and potential for high oral absorption.

Efflux Ratio (Papp(B→A) / Papp(A→B)): An efflux ratio significantly greater than 1 or 2 indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, limiting its absorption.

For the this compound scaffold, chemists would analyze the Papp values and efflux ratio to guide structural modifications aimed at improving absorption. For example, reducing the number of hydrogen bond donors or masking polar groups can sometimes improve permeability, while subtle structural changes can reduce recognition by efflux transporters.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Lead Scaffold0.84.05.0Low (Efflux Substrate)
Analog C2.53.01.2Moderate
Propranolol (High Permeability Control)22.021.51.0High

Plasma Protein Binding Considerations in Research Contexts

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG). It is generally the unbound (free) fraction of the drug that is able to distribute into tissues and interact with its target. Therefore, measuring the fraction unbound (fu) is critical for interpreting potency and predicting in vivo efficacy.

High plasma protein binding (PPB) (i.e., low fu) is not necessarily detrimental, but it must be balanced with high potency. A highly bound compound requires much lower total plasma concentrations to achieve the necessary free concentration at the target site. The equilibrium dialysis method is a common technique to determine the extent of PPB.

For compounds in the this compound series, the fu value is a key parameter to monitor during lead optimization. Highly lipophilic compounds often exhibit high PPB. If binding is excessively high (e.g., >99.9%), it can pose challenges for achieving sufficient free drug exposure. Medicinal chemistry efforts may then focus on modulating lipophilicity to achieve a more favorable fu.

Strategies for Enhancing In Vivo Efficacy in Preclinical Animal Models (Excluding Dosage/Safety)

The ultimate test of a lead optimization program is the demonstration of efficacy in a relevant preclinical animal model of the disease. Translating in vitro potency and a favorable ADME profile into in vivo activity requires a holistic understanding of the compound's properties.

Strategies to enhance in vivo efficacy for a series like the this compound derivatives focus on optimizing the pharmacokinetic (PK) profile to ensure adequate target engagement over a desired period. This involves:

Improving Bioavailability: Oral bioavailability is a function of both absorption and first-pass metabolism. The insights gained from Caco-2 and microsomal stability assays are used to guide structural modifications that improve both parameters.

Optimizing Half-Life: The metabolic stability data helps in designing compounds with a suitable half-life. A longer half-life might be desirable for less frequent dosing, and this can be achieved by blocking metabolic hotspots.

Ensuring Target Tissue Distribution: The compound must not only be absorbed but also distribute to the target tissue or organ. Physicochemical properties like lipophilicity, polarity, and size are tuned to favor distribution to the site of action. For CNS targets, for example, compounds must be optimized for blood-brain barrier penetration.

By integrating data from in vitro ADME assays with in vivo PK studies in animals (e.g., mouse or rat), researchers can build a pharmacokinetic/pharmacodynamic (PK/PD) model. This model correlates the concentration of the drug in plasma or at the target site with the observed biological effect, providing a rational basis for selecting the best compound to advance toward clinical development.

Academic Contributions to the Patent Landscape of Azetidine-Containing Compounds

Academic institutions have been instrumental in advancing the understanding of azetidine chemistry and its application in medicinal chemistry. Their contributions can be broadly categorized into the development of novel synthetic methodologies for constructing the strained azetidine ring and the discovery of new azetidine-containing scaffolds with promising biological activity. This foundational research often lays the groundwork for subsequent patent applications filed by pharmaceutical companies.

A notable example of the successful translation of azetidine-based research into a clinical candidate is Baricitinib, a Janus kinase (JAK) inhibitor. The core azetidine scaffold of Baricitinib is described in patent US8158616B2, assigned to Incyte Corporation. google.comnih.gov While the patent is held by a corporate entity, the broader field of JAK inhibitors and the synthesis of complex heterocyclic compounds like azetidines have been significantly influenced by academic research. nih.gov Academic labs have extensively explored the synthesis of functionalized azetidines, providing the tools and knowledge base necessary for their incorporation into complex drug molecules. nsf.gov

Furthermore, academic research has been at the forefront of exploring the therapeutic potential of azetidine derivatives in various disease areas. For instance, researchers at the University of Hawaii Cancer Center have published extensively on the discovery of novel azetidine amides as potent small-molecule inhibitors of STAT3, a key protein involved in cancer progression. acs.orgacs.org This type of academic discovery is crucial for validating new drug targets and providing the initial lead compounds that can be further optimized by pharmaceutical companies.

Another area where academic contributions are significant is in the development of diverse chemical libraries based on novel scaffolds. Academic initiatives in diversity-oriented synthesis have led to the creation of unique collections of complex molecules, including those with azetidine cores, designed for high-throughput screening and the discovery of new biological probes and drug leads. nih.gov These efforts expand the chemical space available for drug discovery and often lead to collaborations with industry to explore their therapeutic potential.

While direct patenting of azetidine-containing compounds by universities is a part of the landscape, a more common model is the out-licensing of technology and intellectual property to pharmaceutical partners. This collaborative approach allows for the leveraging of academic innovation with the resources and expertise of the pharmaceutical industry to bring new medicines to patients. The antifungal potential of novel azetidine-tethered chitosan, synthesized via a multicomponent reaction approach, is another example of academic research that could lead to future patentable inventions. nih.gov

The synthesis of spirocyclic azetidines with excellent activity against Mycobacterium tuberculosis is another area of academic pursuit with clear translational potential. mdpi.com Such discoveries, originating from academic laboratories, are vital for fueling the pipeline of new therapeutics and enriching the patent landscape with novel chemical matter.

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the molecular structure of a synthesized compound. These methods probe how the molecule interacts with electromagnetic radiation, providing a detailed fingerprint of its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the methylsulfonyl group (a singlet), the aromatic protons (two doublets, due to the para-substitution pattern), and the protons of the azetidine (B1206935) ring. The azetidine signals would likely appear as complex multiplets due to spin-spin coupling between the non-equivalent methylene (B1212753) (CH₂) and methine (CH) protons.

¹³C NMR: The carbon NMR would complement the ¹H NMR data, showing unique signals for each carbon environment, including the methyl carbon of the sulfonyl group, the four distinct carbons of the aromatic ring, and the two different carbon signals of the azetidine ring.

¹⁵N and ¹⁹F NMR: As 3-(4-(Methylsulfonyl)phenoxy)azetidine contains neither fluorine nor an isotopically enriched nitrogen atom, ¹⁹F and ¹⁵N NMR spectroscopy are not standard applicable techniques for its analysis.

No specific, experimentally verified ¹H or ¹³C NMR data for this compound has been found in the surveyed scientific literature.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Regions This table is based on general principles and data from analogous structures.

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
CH₃ (Sulfonyl) ~3.0 - 3.2 Singlet (s)
CH₂ (Azetidine) ~3.8 - 4.5 Multiplet (m)
CH (Azetidine) ~4.8 - 5.2 Multiplet (m)
Ar-H (ortho to O) ~6.9 - 7.1 Doublet (d)
Ar-H (ortho to SO₂) ~7.8 - 8.0 Doublet (d)

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

MS and HRMS: For this compound (Molecular Formula: C₁₀H₁₃NO₃S), High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected at a specific mass-to-charge ratio (m/z).

Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Expected cleavages would include the loss of the methylsulfonyl group, fragmentation of the azetidine ring, and cleavage of the ether linkage.

Specific experimental mass spectrometry data or detailed fragmentation studies for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key expected absorptions for this molecule would confirm the presence of the sulfonyl, ether, aromatic, and amine groups.

A specific IR spectrum with assigned absorption frequencies for this compound has not been located.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amine (secondary) N-H Stretch 3300 - 3500 (weak-medium)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600
Alkyl C-H Stretch 2850 - 2960
Ether C-O Stretch 1200 - 1270 (Aryl-Alkyl)
Sulfone S=O Asymmetric Stretch 1300 - 1350 (strong)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is contingent on the ability to grow a suitable, high-quality crystal of the compound.

There is no evidence in published literature to suggest that this compound has been crystallized and its structure determined by X-ray diffraction.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a non-volatile organic compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. Purity is assessed by the percentage of the total peak area attributed to the main compound peak.

Isolation: For purification on a larger scale, column chromatography using silica (B1680970) gel is commonly employed, similar to methods reported for other azetidine derivatives.

While these are standard methods, no specific HPLC conditions or chromatograms for the purity analysis of this compound are publicly documented.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, has historically been challenging due to their inherent ring strain. nih.govmedwinpublishers.com However, their unique structural and biological properties have spurred significant interest in developing new and efficient synthetic methods. nih.govrsc.org The reactivity of azetidines is influenced by this considerable ring strain, making them more stable than highly reactive aziridines but more reactive than pyrrolidines. rsc.orgrsc.org This balance allows for both manageable handling and unique reactivity under specific conditions. rsc.orgrsc.org

Recent years have seen remarkable progress in azetidine synthesis, moving beyond traditional methods. rsc.org Key advancements include:

Photochemical Reactions : The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient route to functionalized azetidines. researchgate.netrsc.org Visible-light-mediated approaches using glyoxylate (B1226380) oximes, activated by triplet energy transfer, have made this method more accessible and operationally simple under mild conditions. chemrxiv.org

Catalytic C-H Amination : Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful technique for creating functionalized azetidines. rsc.org

Ring Expansion and Contraction : Methods such as the ring expansion of N-tosylaziridines with bromonitromethane (B42901) to form 2-nitroazetidines are being explored. medwinpublishers.com

Strain-Release Homologation : The use of highly strained precursors like azabicyclo[1.1.0]butanes allows for the construction of densely functionalized azetidines. rsc.org

Lewis Acid Catalysis : Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields, even with sensitive functional groups present. nih.govfrontiersin.org

Future research will likely focus on enhancing the stereoselectivity, functional group tolerance, and scalability of these methods to build complex molecular libraries for drug discovery. rsc.orgnih.gov

Application of Emerging Computational Techniques in Compound Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, and its application to azetidine synthesis and design is a rapidly growing area. openmedicinalchemistryjournal.com Given the historical difficulty in synthesizing azetidines, predictive modeling offers a way to bypass laborious trial-and-error experimentation. mit.edu

Researchers at MIT and the University of Michigan have successfully used computational models to predict the viability of photocatalyzed reactions to form azetidines. mit.eduthescience.dev By calculating factors like frontier orbital energies of precursor molecules (alkenes and oximes), they can quickly predict whether a specific pair will react to form an azetidine and even estimate the potential yield. mit.eduthescience.dev This approach allows for the rapid pre-screening of compounds, saving significant time and resources. thescience.dev

Beyond synthesis, computational techniques are crucial for designing azetidine derivatives with specific biological activities. Methods such as virtual screening, molecular docking, and de novo design are used to predict how these molecules will interact with biological targets like enzymes and receptors. openmedicinalchemistryjournal.comontosight.ai For designing compounds intended for the central nervous system (CNS), computational filters for properties like molecular weight, lipophilicity, and polar surface area are essential to predict blood-brain barrier penetration. nih.gov The application of these in silico tools allows for the creation of "pre-optimized" compound libraries with a higher probability of success in drug development programs. nih.gov

Exploration of New Biological Targets for Azetidine Derivatives

The rigid, three-dimensional structure of the azetidine ring makes it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets. nih.govenamine.net Azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govontosight.ai

Future research is focused on identifying novel biological targets for these versatile compounds. Current research provides several promising directions:

Antitubercular Agents : A series of azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. acs.orgnih.gov Mechanistic studies revealed that these compounds inhibit a late-stage step in mycolic acid biosynthesis, a previously uncharacterized mechanism, making them exciting candidates for new tuberculosis therapies. acs.orgnih.gov

Signal Transduction Inhibitors : (R)-azetidine-2-carboxamide analogues have been developed as potent and selective sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in many human cancers. nih.govacs.org

Neurotransmitter Transporter Inhibitors : Azetidine derivatives have been synthesized as conformationally constrained analogues of GABA and evaluated as inhibitors of GABA transporters (GAT-1 and GAT-3), which are targets for neurological disorders. nih.gov

Antibiotic Enhancers : Certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been investigated as potential "adjuvants" to enhance the efficacy of existing antibiotics against resistant bacteria like MRSA. nih.gov

The table below summarizes some of the biological targets and activities investigated for various azetidine derivatives.

Biological Target/ActivityExample Azetidine ClassPotential Therapeutic Area
Mycolic Acid BiosynthesisBGAz derivativesTuberculosis acs.orgnih.gov
STAT3(R)-azetidine-2-carboxamidesCancer nih.govacs.org
GABA Transporters (GAT-1/GAT-3)Azetidin-2-ylacetic acid derivativesNeurological Disorders nih.gov
Bacterial Resistance Mechanisms4-phosphonylated azetidin-2-onesInfectious Diseases nih.gov
Dopamine ReceptorsGeneral AzetidinesSchizophrenia, CNS Disorders nih.gov
Calcium ChannelsAzelnidipineHypertension enamine.net

Integration with Advanced Biological Systems for Mechanistic Insights

To fully understand the therapeutic potential and mechanism of action of novel azetidine derivatives, their integration into advanced biological systems is essential. Moving beyond simple in vitro assays, researchers are utilizing more complex models that better recapitulate human physiology and disease states.

For instance, in the development of azetidine-based STAT3 inhibitors, studies progressed from cell-free enzymatic assays to evaluating their effects on STAT3 phosphorylation, DNA-binding activity, and gene expression in human breast cancer cell lines. nih.gov The compounds were tested for their ability to inhibit cell growth and induce apoptosis in cancer cells that harbor constitutively active STAT3, while having weaker effects on normal cells. nih.gov

Future work will likely involve testing promising azetidine compounds in more sophisticated preclinical models, such as:

Organoids and 3D Cell Cultures : These systems better mimic the three-dimensional architecture and cell-cell interactions of human tissues, providing more accurate predictions of a drug's efficacy and toxicity.

Patient-Derived Xenografts (PDX) : For cancer research, PDX models involve implanting tumor tissue from a human patient into an immunodeficient mouse. Testing azetidine derivatives in these models can provide crucial insights into their potential clinical effectiveness against specific tumor types.

Advanced Imaging Techniques : Using high-resolution microscopy in live-cell imaging experiments with fluorescently tagged azetidine probes can help visualize the compound's subcellular localization and its dynamic interactions with target proteins in real-time.

These advanced systems will be critical for elucidating the complex biological pathways modulated by azetidine derivatives and for translating promising compounds from the laboratory to the clinic.

Potential as Chemical Probes for Biological Systems

The unique properties of the azetidine scaffold also make it a valuable component in the design of chemical probes—molecules used to study and visualize biological processes. The incorporation of an azetidine ring can significantly improve the photophysical properties of fluorophores. nih.gov

It has been shown that replacing the dimethylamino group in common fluorescent dyes with an azetidine group can lead to substantial improvements in quantum yield, turning previously non-fluorescent molecules into useful probes for imaging in aqueous solutions. nih.gov This modification has been applied to create highly emissive and environmentally sensitive purine-like chromophores, which could serve as probes to study dialkylated adenosine (B11128) residues in RNA. nih.gov Furthermore, incorporating azetidine-containing heterospirocycles into fluorophores can increase their water solubility while maintaining cell permeability. researchgate.net

The future in this area involves designing and synthesizing azetidine-based probes for a variety of applications:

Fluorescent Labeling : Creating azetidine-modified fluorescent tags for specific proteins or nucleic acids to track their location and dynamics within living cells.

Biosensors : Developing probes where the fluorescence is "turned on" or changes color only upon binding to a specific biological target or in response to a change in the cellular microenvironment (e.g., pH, viscosity).

Theranostics : Designing molecules that combine a therapeutic azetidine derivative with a fluorescent reporter group, allowing for simultaneous treatment and imaging of a disease site. researchgate.net

The versatility of the azetidine scaffold ensures its continued exploration not only for developing new therapeutics but also for creating sophisticated tools to unravel the complexities of biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Methylsulfonyl)phenoxy)azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between azetidine derivatives and 4-(methylsulfonyl)phenol. Key steps include:

  • Using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 45–60°C for 1–3 hours to facilitate the reaction .
  • Monitoring reaction progress via TLC (hexane/EtOH, 1:1) and isolating the product via column chromatography.
  • Optimize yield by adjusting temperature, solvent polarity, and stoichiometry using factorial design to test variables systematically .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios .
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Melting point analysis (e.g., 217.5–220°C range) to verify consistency with literature .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid:

  • Exposure to moisture, heat (>40°C), or incompatible materials (strong acids/oxidizers) .
  • Prolonged light exposure; use amber glassware for solutions .

Advanced Research Questions

Q. How can computational tools aid in predicting the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to model electron distribution at the sulfonyl and azetidine groups, predicting sites for electrophilic/nucleophilic attacks .
  • Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., kinases) and prioritize in vitro assays .
  • Validate predictions with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer :

  • Standardize assay conditions (pH, temperature, cell lines) and validate using positive controls .
  • Conduct dose-response curves in triplicate to assess reproducibility.
  • Compare results using statistical models (e.g., ANOVA) to identify outliers or confounding variables .
  • Cross-reference with structural analogs (e.g., piperidine sulfonyl derivatives) to contextualize activity trends .

Q. What strategies are effective for optimizing reaction scalability in multi-step syntheses?

  • Methodological Answer :

  • Apply process control simulations to model heat/mass transfer in large-scale reactors, minimizing side reactions .
  • Test membrane separation technologies (e.g., nanofiltration) for efficient intermediate purification .
  • Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, pressure) affecting yield .

Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • Perform in vitro hepatic microsome assays (human/rat) to measure metabolic half-life .
  • Use LC-MS/MS to identify major metabolites and assess CYP450 enzyme interactions .
  • Compare results with computational ADMET predictions (e.g., SwissADME) to refine lead optimization .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. No toxicity data are available; assume acute toxicity and implement spill containment protocols .
  • Disposal : Follow hazardous waste regulations; consult professional disposal services for incineration or chemical neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.